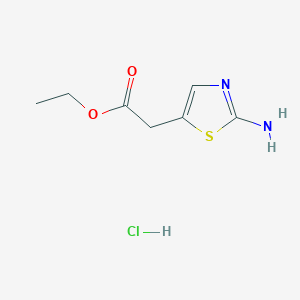

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS No. 383672-45-5) is a thiazole-based compound with the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . It features a 2-aminothiazole ring substituted at the 5-position with an ethyl acetate group, which is protonated as a hydrochloride salt. The compound is stored under dry, sealed conditions at room temperature to maintain stability . Its non-hydrochloride counterpart (CAS 62557-32-8) has a melting point of 100–101°C, a predicted boiling point of 318.5±17.0°C, and a density of 1.295±0.06 g/cm³ . The hydrochloride form is likely hygroscopic due to its ionic nature, which influences solubility and formulation strategies in pharmaceutical applications.

Propriétés

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKQSZRCXKHUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744282 | |

| Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383672-45-5 | |

| Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the desired functional groups and obtain the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride has several notable applications in scientific research:

- Medicinal Chemistry : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structural features allow it to function as a precursor for drugs targeting specific diseases, including cancer and infections .

- Biological Activity : Research has shown that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Studies indicate its effectiveness against Mycobacterium tuberculosis strains, highlighting its role in developing new antitubercular agents .

- Targeting Kinases : this compound acts as a potent inhibitor of cyclin-dependent kinase 5 (CDK5) and aurora kinases A and B, which are crucial in cell division and neuronal function. This inhibition can alter cellular processes, making it valuable in neurodegenerative disease research.

Antimicrobial Activity

A series of studies have been conducted to evaluate the antimicrobial properties of derivatives based on the thiazole structure. For instance, compounds derived from this compound demonstrated significant bactericidal activity against Mycobacterium tuberculosis while exhibiting low cytotoxicity toward eukaryotic cells. These findings suggest that modifications to the thiazole ring can enhance efficacy while minimizing side effects .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships (SAR) of thiazole derivatives has revealed insights into optimizing biological activity. Modifications to the thiazole core have led to the discovery of new compounds with improved metabolic stability and antibacterial properties. For example, specific substitutions on the thiazole ring have resulted in compounds with enhanced selectivity against pathogenic bacteria without affecting human cell viability .

Mécanisme D'action

The mechanism of action of ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Comparisons

*Calculated based on molecular formulas.

Key Observations:

Activité Biologique

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Overview

This compound has the molecular formula . It is a derivative of thiazole, characterized by the presence of both sulfur and nitrogen atoms in its ring structure. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Target Proteins

The primary target of this compound is cyclin-dependent kinase 5 (CDK5) , along with aurora A and B kinases . Inhibition of CDK5 can significantly affect neuronal development and function, impacting processes such as neuron migration and synaptic plasticity .

Mode of Action

The compound acts as a potent inhibitor of its targets, leading to alterations in cellular processes:

- Neuronal Functions : Inhibition of CDK5 may disrupt normal neuronal functions, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

- Cell Division : The inhibition of aurora kinases affects mitosis, potentially leading to therapeutic effects in cancer treatment .

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against various pathogens. Studies indicate that it exhibits strong bactericidal effects against Mycobacterium tuberculosis , with low cytotoxicity towards eukaryotic cells. This characteristic makes it a promising candidate for developing new antitubercular agents .

Anticancer Activity

Research has shown that derivatives of 2-aminothiazoles, including this compound, possess significant anticancer properties. For instance:

- Compounds containing this moiety have been tested against multiple cancer cell lines, showing effective growth inhibition with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Example A | NCI-H522 (Lung) | 0.06 | Strong DHFR inhibitor |

| Example B | MCF7 (Breast) | 0.1 | Effective against breast cancer |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in managing conditions characterized by chronic inflammation. This activity is likely mediated through its interaction with various signaling pathways involved in inflammatory responses .

Case Studies and Research Findings

- Antitubercular Activity : A series of studies have reported that analogs based on the thiazole structure show promising results against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds were found to have low efflux pump susceptibility, indicating potential for lower resistance development .

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines (MCF7, HT29), with IC50 values ranging from 0.06 to 0.1 µM, highlighting their potential as anticancer agents .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound's ability to inhibit CDK5 correlates with altered neuronal functions and disrupted cell cycle progression, which could be leveraged for therapeutic interventions in neurodegenerative diseases .

Q & A

Q. How can researchers assess the purity of synthesized batches, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : GC-MS is ideal for detecting volatile impurities (e.g., residual solvents like ethyl acetate), with purity thresholds ≥95% for in vitro assays . HPLC with UV detection (λ = 254 nm) can quantify non-volatile contaminants. For rigorous standards, elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the 2-aminothiazole ring during synthesis?

- Methodological Answer : The reaction likely proceeds via nucleophilic substitution: the amine group of 2-aminothiazole attacks the α-carbon of ethyl chloroacetate, followed by cyclization. Thiourea-mediated pathways (e.g., in analogous syntheses) suggest thiol intermediates stabilize transition states, enhancing regioselectivity . Kinetic studies under varying pH and temperature can elucidate rate-determining steps .

Q. How should researchers address contradictions between spectral data and computational predictions for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) may arise from solvent effects or crystal packing. Validate computational models using solvent correction protocols (e.g., IEF-PCM). Cross-validate with solid-state NMR or XRD-derived Hirshfeld surfaces to assess intermolecular interactions .

Q. What strategies are effective in evaluating the bioactivity of derivatives, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Design analogues by modifying the acetamide or thiazole moiety (e.g., halogenation, alkylation). Screen for antimicrobial activity via microbroth dilution (MIC assays) against Gram-positive/negative strains. SAR can be mapped using 3D-QSAR models, correlating electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. How can reaction intermediates be trapped or characterized to validate proposed synthetic mechanisms?

- Methodological Answer : Use low-temperature () quenching with acylating agents (e.g., acetic anhydride) to stabilize intermediates. LC-MS or in situ IR can monitor transient species. For example, bromoacetyl intermediates in analogous syntheses were isolated via flash chromatography and characterized by H NMR .

Q. What role does the hydrochloride salt form play in solubility and crystallinity, and how can counterion effects be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.